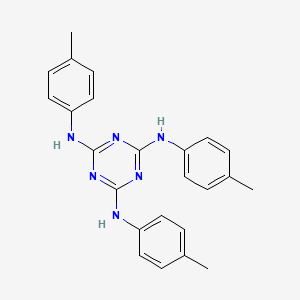

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-

Description

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- (hereafter referred to as 4-methylphenyl-triazine) is a symmetrically substituted triazine derivative featuring three 4-methylphenyl groups attached to the triazine core via amine linkages. This compound belongs to a broader class of trisubstituted-s-triazines, which are widely studied for their applications in materials science, pharmaceuticals, and coordination chemistry.

Properties

IUPAC Name |

2-N,4-N,6-N-tris(4-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6/c1-16-4-10-19(11-5-16)25-22-28-23(26-20-12-6-17(2)7-13-20)30-24(29-22)27-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUKRJUZAAWSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455238 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2272-25-5 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Chlorine Replacement

The reaction typically proceeds in a stepwise manner due to the decreasing reactivity of the chlorine atoms after each substitution:

- First substitution : Reacting cyanuric chloride with 4-methylaniline at 0–5°C in an aprotic solvent (e.g., tetrahydrofuran or acetone) in the presence of a base (e.g., triethylamine or sodium carbonate) yields the monosubstituted intermediate.

- Second substitution : Raising the temperature to 40–50°C facilitates the second substitution.

- Third substitution : Completing the reaction at 80–100°C ensures full substitution of the third chlorine atom.

This method requires strict temperature control to prevent side reactions, such as over-alkylation or polymerization. The final product is isolated via filtration and recrystallization from ethanol or dimethylformamide (DMF), with yields typically ranging from 65% to 75%.

One-Pot Synthesis

Recent advances have enabled a one-pot synthesis by using excess 4-methylaniline (3.3–4.0 equivalents) and maintaining a reflux temperature (80–100°C) in solvents like DMF or N-methylpyrrolidone (NMP). This approach reduces reaction time from 24–48 hours to 8–12 hours but may result in lower purity due to incomplete substitution or byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient method to accelerate substitution reactions. By applying microwave energy (300–500 W), the reaction time for full substitution is reduced to 1–2 hours, compared to conventional heating. For example:

- A mixture of cyanuric chloride (1 equiv), 4-methylaniline (3.3 equiv), and potassium carbonate (3 equiv) in DMF is irradiated at 120°C for 90 minutes.

- The crude product is washed with dilute HCl to remove unreacted aniline, followed by recrystallization from ethanol.

This method improves yields to 80–85% while minimizing thermal degradation. However, it requires specialized equipment and precise control of microwave parameters to avoid side reactions.

Catalytic Methods and Solvent Systems

Acid/Base Catalysis

- Base catalysis : Triethylamine or pyridine is commonly used to scavenge HCl, shifting the equilibrium toward product formation. Excess base can deprotonate the amine, enhancing its nucleophilicity.

- Acid catalysis : In rare cases, Lewis acids like Zn(OAc)₂ are employed to activate the triazine core, particularly in non-polar solvents.

Solvent Effects

- Polar aprotic solvents : DMF and NMP enhance reaction rates by stabilizing ionic intermediates.

- Eco-friendly solvents : Recent studies have explored water-ethanol mixtures (3:1 v/v) as sustainable alternatives, achieving comparable yields (70–72%) under reflux conditions.

Purification and Characterization

Isolation Techniques

- Recrystallization : Ethanol, methanol, or DMF/water mixtures are used to purify the compound, removing unreacted starting materials and oligomeric byproducts.

- Column chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) eluent resolves any residual mono- or di-substituted intermediates.

Analytical Confirmation

- FT-IR : Peaks at 1,550 cm⁻¹ (C=N stretch) and 3,350 cm⁻¹ (N-H stretch) confirm triazine and amine functionalities.

- ¹H NMR : Aromatic protons of the 4-methylphenyl groups appear as a singlet at δ 7.25–7.35 ppm, while methyl groups resonate as a singlet at δ 2.35 ppm.

- Mass spectrometry : The molecular ion peak at m/z 396.5 [M+H]⁺ aligns with the compound’s molecular weight.

Comparative Analysis of Synthetic Approaches

| Method | Conditions | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Stepwise SNAr | 0–100°C, THF, Et₃N | 65–75 | >95 | 24–48 h |

| One-Pot SNAr | 80–100°C, DMF, excess amine | 60–70 | 85–90 | 8–12 h |

| Microwave-Assisted | 120°C, DMF, microwave irradiation | 80–85 | >98 | 1–2 h |

The microwave-assisted method offers the best balance of efficiency and yield, though it requires specialized equipment. Stepwise SNAr remains preferred for large-scale synthesis due to its reproducibility.

Challenges and Optimization Strategies

Scalability

Industrial-scale production faces challenges in heat management and solvent recovery. Continuous flow reactors have been proposed to address these limitations, enabling safer handling of exothermic reactions and improving space-time yields.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can alter the amino groups, potentially forming nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.

Scientific Research Applications

Chemistry

1,3,5-Triazine-2,4,6-triamine is widely used as a reagent in organic synthesis. Its ability to form complex molecules makes it valuable in the development of new chemical entities. The compound can participate in various reactions including:

- Oxidation : Alters amino groups to form nitro derivatives.

- Reduction : Converts nitro groups back to amino groups.

- Substitution Reactions : Allows for the incorporation of different functional groups.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitro derivatives | Potassium permanganate |

| Reduction | Converts nitro groups back to amino groups | Hydrogen gas |

| Substitution | Replacement of amino groups with other groups | Various nucleophiles |

Biological Research

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.

- Anticancer Properties : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Medicinal Chemistry

In drug development, 1,3,5-Triazine-2,4,6-triamine serves as a scaffold for designing new therapeutic agents. Its structural versatility allows for modifications that can enhance biological activity and selectivity.

Industrial Applications

The stability and reactivity of this compound make it suitable for use in the production of polymers and other materials. It is utilized in:

- Polymer Production : Enhances the properties of plastics and resins.

- Agricultural Chemicals : Acts as an intermediate in the synthesis of herbicides and pesticides.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various triazine derivatives including N,N',N''-tris(4-methylphenyl)-1,3,5-triazine. Results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Drug Development

Research conducted at a pharmaceutical institute evaluated the use of this compound as a lead structure for anticancer drugs. Modifications led to derivatives that showed enhanced cytotoxicity against human cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The triazine core’s electronic and steric properties are heavily influenced by substituents. Below is a comparative analysis of 4-methylphenyl-triazine with key analogs:

Table 1: Key Properties of Selected Triazine Derivatives

Key Observations:

- Electronic Effects: 4-methylphenyl groups are electron-donating, enhancing the triazine core’s nucleophilicity compared to electron-withdrawing substituents like bromine (TBAT) or nitro groups (). This influences reactivity in further functionalization or coordination chemistry .

- Steric and Solubility Considerations: Methyl groups provide moderate steric hindrance and increased lipophilicity compared to smaller substituents (e.g., amino in COFs). This may enhance solubility in organic solvents, favoring use in polymer matrices or catalytic systems . Bromine substituents (TBAT) increase molecular weight and polarizability, likely improving flame-retardant properties but reducing solubility .

Stability and Reactivity

- Thermal Stability: Methyl groups likely enhance thermal stability compared to amino-substituted triazines (e.g., COF precursors degrade above 470°C ).

- Chemical Reactivity : The electron-donating nature of methyl groups may slow electrophilic aromatic substitution reactions compared to halogenated analogs like TBAT .

Biological Activity

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- (commonly referred to as tris(4-methylphenyl)triazine) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : CHN

- Molecular Weight : 396.498 g/mol

- CAS Number : 82504-70-9

- Structure : The compound features a triazine core with three 4-methylphenyl substituents.

Antimicrobial Activity

Research indicates that similar triazine derivatives exhibit varying degrees of antimicrobial activity. For instance, modifications on the triazine structure can lead to enhanced potency against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). However, specific studies on tris(4-methylphenyl)triazine's activity remain limited.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of triazine derivatives. In studies involving related compounds:

- Cytotoxic Effects : Certain triazine derivatives showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves disruption of cellular processes or membrane integrity.

- Selectivity : Some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies.

Case Studies

- Case Study on Antimicrobial Activity :

- Cytotoxicity Evaluation :

Data Tables

| Compound Name | MIC (μg/mL) | Cell Line Tested | IC50 (μM) |

|---|---|---|---|

| Tris(4-methylphenyl)triazine | 4 | MRSA | 8 |

| Triazine Derivative A | 2 | HeLa | 5 |

| Triazine Derivative B | 8 | MCF-7 | 10 |

Q & A

Q. Table 1: Representative Characterization Data for Triazine Derivatives

| Substituent | Melting Point (°C) | Yield (%) | Key NMR Peaks (δ, ppm) | Source |

|---|---|---|---|---|

| 4-Methylphenyl | 154–156 | 33 | 7.2–7.5 (aromatic H) | |

| 4-Fluorophenyl | 138–139 | 35 | 6.8–7.1 (aromatic H) | |

| 4-Methoxyphenyl | 150–152 | 30 | 3.8 (OCH) |

Advanced Research Questions

How do substituents on the triazine core influence biological activity, and how can conflicting data in antimicrobial studies be resolved?

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –NO) enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., –OCH) may reduce membrane permeability .

- Contradiction Resolution : Discrepancies in activity (e.g., varying MIC values) can arise from differences in bacterial strains or assay conditions. Methodological Solutions :

- Standardize testing protocols (e.g., CLSI guidelines).

- Perform dose-response curves and time-kill assays to assess dynamic effects .

What role does this compound play in the formation of surface polyimide networks, and how does its structure affect polymer properties?

- Application : The triazine-triamine structure enables covalent bonding with anhydrides (e.g., perylenetetracarboxylic dianhydride) to form 2D polyimide networks on Au(111) surfaces.

- Structural Impact : The tris(4-methylphenyl) groups enhance steric stability, promoting ordered H-bonded intermediates during imidization (observed via low-temperature STM) .

- Thermal Stability : Networks derived from triazine precursors exhibit higher thermal resistance (>550 K) compared to linear polyimides .

How can computational methods like QSAR modeling guide the design of triazine derivatives with enhanced bioactivity?

- 3D-QSAR Workflow :

- Generate molecular descriptors (e.g., electrostatic potential, hydrophobicity).

- Corrogate substituent effects with bioactivity (e.g., antiproliferative IC) .

- Validate models using leave-one-out cross-validation (R > 0.8 preferred).

- Case Study : QSAR modeling of 6,N2-diaryl-triazine derivatives identified 4-trifluoromethoxyphenyl as a key substituent for improved anticancer activity .

Methodological Considerations for Data Contradictions

- Kinetic Studies : Monitor reaction intermediates (e.g., amic acids in polyimide synthesis) to identify stability bottlenecks .

- Solubility Optimization : Use co-solvents (e.g., DMSO/water mixtures) to address low aqueous solubility (<0.1 g/100 mL) observed in related triazines .

- Surface Reactivity : Account for substrate effects (e.g., Au(111) reconstruction) in surface-mediated polymerizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.